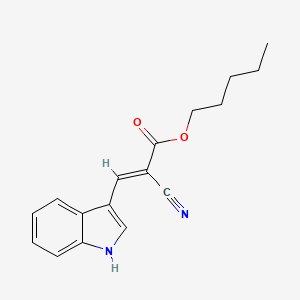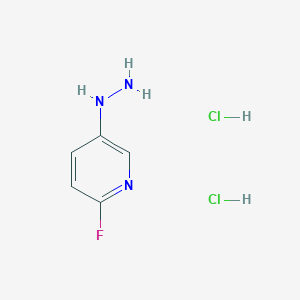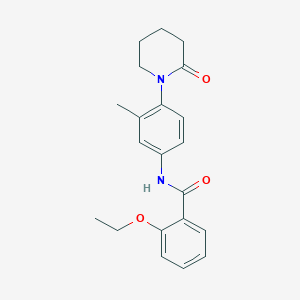![molecular formula C22H17ClN2O5 B2961865 (2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide CAS No. 1327176-55-5](/img/structure/B2961865.png)
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multiple steps, each with specific reactants and catalysts .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Compounds with structural similarities to the one have been explored for their antiprotozoal properties. For instance, derivatives of imidazo[1,2-a]pyridines, which share some structural features with the target compound, have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Eco-Friendly Synthetic Approaches
Research into eco-friendly synthetic methods for compounds related to chromenes, including 2-imino-2H-chromene-3-carboxamides, highlights the importance of green chemistry in developing new compounds. Such studies emphasize the use of aqueous solutions and room temperature reactions to minimize environmental impact (Proença & Costa, 2008).
Cytotoxic Properties
Certain compounds structurally related to the target molecule have been investigated for their cytotoxic properties against various cancer cell lines. This research suggests potential applications in developing new anticancer agents (Jiang et al., 2014).
Antimicrobial Activity
The synthesis of N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides and their evaluation for antimicrobial activity indicate the potential of such compounds in combating microbial infections. Some of these compounds have shown promise in preliminary biological tests, suggesting a route for further investigation into their use as antimicrobial agents (Ukhov et al., 2021).
Photoelectrical Characterizations
Studies on compounds like 5-hydroxy-4-methoxy-7-oxo-7H-furo[3,2-g]chromene-6-carbonitrile, which share some structural features with the target molecule, have explored their optical and photoelectrical properties. This research has implications for the use of such compounds in optoelectronic devices, suggesting potential applications in electronic and photonic technologies (Ibrahim et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)imino-N-(furan-2-ylmethyl)-7-hydroxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-28-19-7-5-14(23)10-18(19)25-22-17(21(27)24-12-16-3-2-8-29-16)9-13-4-6-15(26)11-20(13)30-22/h2-11,26H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONUIUYHTJNVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Fluorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2961782.png)
![1-(3,3-Dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2961783.png)
![2-(2-bromophenyl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2961786.png)
![6-[[4-(4-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2961787.png)
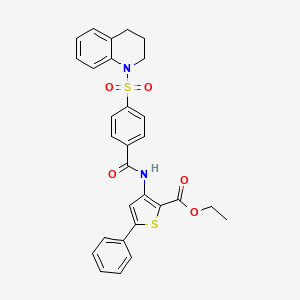
![2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)-1-phenylethanone](/img/structure/B2961789.png)
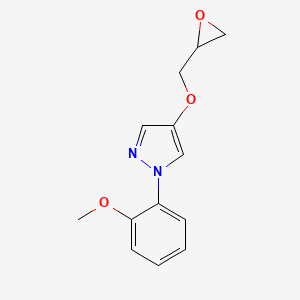
![4-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2961796.png)
![N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2961797.png)


